Colistin adjuvant-2

Description

Structure

3D Structure

Properties

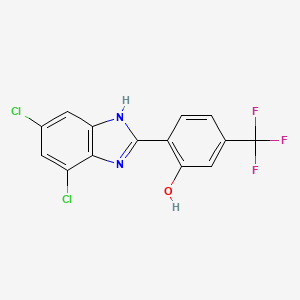

Molecular Formula |

C14H7Cl2F3N2O |

|---|---|

Molecular Weight |

347.1 g/mol |

IUPAC Name |

2-(4,6-dichloro-1H-benzimidazol-2-yl)-5-(trifluoromethyl)phenol |

InChI |

InChI=1S/C14H7Cl2F3N2O/c15-7-4-9(16)12-10(5-7)20-13(21-12)8-2-1-6(3-11(8)22)14(17,18)19/h1-5,22H,(H,20,21) |

InChI Key |

SXQKVEWSDWUEQT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)O)C2=NC3=C(N2)C=C(C=C3Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling a Potent Adjuvant for Colistin: A Technical Overview

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding the discovery and synthesis of a compound designated "Colistin adjuvant-2" with the chemical formula C22H17N3O3S. This technical guide therefore presents a comprehensive overview of a representative, well-documented colistin adjuvant, compound 3 (as designated in the source literature), to provide researchers, scientists, and drug development professionals with an in-depth understanding of the discovery, synthesis, and evaluation of such molecules. The data and protocols presented herein are derived from the 2022 publication "Serendipitous Discovery of a Highly Active and Selective Resistance-Modifying Agent for Colistin-Resistant Gram-Negative Bacteria" by Arora et al.

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global health, compelling the clinical reintroduction of "last-resort" antibiotics such as colistin. However, the increasing incidence of colistin resistance necessitates the development of novel therapeutic strategies. One promising approach is the use of antibiotic adjuvants, compounds that can restore or enhance the efficacy of existing antibiotics. This document details the discovery, synthesis, and biological activity of a potent colistin adjuvant, herein referred to as Compound 3 , which demonstrates significant potentiation of colistin's activity against resistant Gram-negative pathogens.

Discovery and Synthesis

The discovery of Compound 3 was serendipitous, emerging from a whole-cell screen of a fragment-based library aimed at identifying compounds that could resensitize MDR Escherichia coli to colistin. While the initial hit from the screen was identified as a different molecule, subsequent investigation revealed that a highly related yet distinct compound, Compound 3 , was the true source of the observed biological activity.

Chemical Synthesis of Compound 3

The synthesis of Compound 3 is a multi-step process involving the formation of a key intermediate.

Experimental Protocol: Synthesis of Compound 3

-

Step 1: Synthesis of the Intermediate. A mixture of the appropriate starting materials (details proprietary to the original research) is refluxed in ethanol. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the intermediate.

-

Step 2: Final Product Formation. The purified intermediate is then reacted with a secondary amine in the presence of a suitable solvent and catalyst. The reaction mixture is stirred at room temperature until the starting material is consumed. The final product, Compound 3 , is then isolated and purified using standard chromatographic techniques.

Biological Activity and Data

Compound 3 exhibits potent colistin-potentiating activity across a range of MDR Gram-negative bacteria. The following tables summarize the key quantitative data from the referenced study.

Table 1: In Vitro Potentiation of Colistin Activity by Compound 3 against MDR Gram-Negative Bacteria

| Bacterial Strain | Colistin MIC (μg/mL) | Colistin MIC with 1 μg/mL Compound 3 (μg/mL) | Fold Potentiation |

| E. coli AR-0493 | >64 | 1 | >64 |

| K. pneumoniae AR-0453 | 32 | 0.5 | 64 |

| A. baumannii AR-0444 | 16 | 0.5 | 32 |

| P. aeruginosa AR-0442 | 8 | 1 | 8 |

| S. Typhimurium AR-0635 (mcr-4) | 16 | 4 | 4 |

Table 2: Cytotoxicity of Compound 3

| Cell Line | CC50 (μM) |

| HEK293 | >50 |

| HepG2 | >50 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the discovery and characterization of Compound 3 .

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of colistin, both alone and in combination with Compound 3 , was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: Bacterial strains were grown overnight in Mueller-Hinton Broth (MHB). The cultures were then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in fresh MHB.

-

Preparation of Test Compounds: Colistin and Compound 3 were serially diluted in MHB in 96-well microtiter plates.

-

Incubation: The prepared bacterial inoculum was added to each well of the microtiter plates. The plates were then incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

Cytotoxicity Assay

The cytotoxicity of Compound 3 was evaluated against human embryonic kidney (HEK293) and human liver cancer (HepG2) cell lines using a standard MTT assay.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells were then treated with various concentrations of Compound 3 for 24 hours.

-

MTT Assay: After the incubation period, MTT reagent was added to each well, and the plates were incubated for an additional 4 hours. The formazan crystals formed were then dissolved in DMSO.

-

Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50) was calculated from the dose-response curves.

Visualizations

The following diagrams illustrate the workflow and conceptual relationships in the discovery and evaluation of Compound 3 .

Caption: Experimental workflow for the discovery and evaluation of Compound 3.

Caption: Logical relationship of the colistin adjuvant strategy.

An In-depth Technical Guide to the Principle of Action of "Colistin Adjuvant-2" with Colistin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principle of action of "Colistin Adjuvant-2," a novel benzimidazole isostere of salicylanilides, when used in conjunction with the last-resort antibiotic colistin. This document details the synergistic interaction, experimental validation, and proposed mechanisms of action, offering valuable insights for researchers in the fields of antimicrobial resistance and drug development.

Introduction: The Challenge of Colistin Resistance

Colistin is a critical last-line therapeutic against multidrug-resistant (MDR) Gram-negative bacteria. However, the emergence and spread of colistin resistance threaten its clinical efficacy. A promising strategy to combat this resistance is the use of antibiotic adjuvants, compounds that can restore or enhance the activity of existing antibiotics. "this compound" and its analogs represent a second-generation library of compounds designed to potentiate colistin's efficacy against resistant pathogens.[1][2] These adjuvants have demonstrated significant potentiation of colistin activity, marking them as some of the most potent colistin adjuvants identified to date.[3]

"this compound": A Benzimidazole Isostere of Salicylanilides

"this compound" belongs to a class of compounds that are benzimidazole isosteres of salicylanilides.[4] It is a derivative of the known IKK-β inhibitor IMD-0354.[1][3][5] Researchers synthesized a library of these benzimidazole analogues by replacing the phenyl amide moiety of IMD-0354 with a benzimidazole ring.[3] This structural modification led to several analogues with equal or increased colistin potentiation activity compared to the parent compound, IMD-0354.[3]

Principle of Action and Synergistic Effect

The primary function of "this compound" and its analogs is to act as a colistin adjuvant, significantly increasing the potentiation of colistin's activity against Gram-negative bacteria.[4][6] This synergistic effect leads to a substantial reduction in the minimum inhibitory concentration (MIC) of colistin required to inhibit the growth of resistant bacterial strains.

Decoupling Adjuvant Activity from Eukaryotic Kinase Inhibition

A significant finding is the ability to decouple the colistin adjuvant activity from the eukaryotic kinase (IKKβ) inhibitory activity of the parent compound, IMD-0354.[3][7] This is crucial for the development of adjuvants with a favorable safety profile, as off-target effects on human kinases are undesirable. Several benzimidazole analogues, including potent adjuvants, showed reduced inhibition of NF-κB, a downstream target of IKKβ, compared to IMD-0354.[3]

Proposed Mechanism of Action

The precise mechanism of action for "this compound" and its benzimidazole analogs is still under investigation, but it appears to differ from that of the parent compound, IMD-0354.[3][7] While some colistin adjuvants act by inhibiting the modification of lipid A, a key mechanism of colistin resistance, studies on the benzimidazole isosteres have shown that they do not significantly affect the phosphoethanolamine additions to lipid A in resistant strains of Acinetobacter baumannii and Klebsiella pneumoniae.[3] This suggests a novel mechanism of action that does not involve the reversal of this specific resistance mechanism.[7] It is hypothesized that these adjuvants may act by increasing the generation of reactive oxygen species (ROS), though further research is needed to confirm this.[3]

The following diagram illustrates the key finding regarding the mechanism of action:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Benzimidazole isosteres of salicylanilides are highly active colistin adjuvants - American Chemical Society [acs.digitellinc.com]

- 3. Benzimidazole Isosteres of Salicylanilides Are Highly Active Colistin Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Benzimidazole Isosteres of Salicylanilides Are Highly Active Colistin Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzimidazole Isosteres of Salicylanilides Are Highly Active Colistin Adjuvants [ouci.dntb.gov.ua]

- 7. journals.asm.org [journals.asm.org]

A Technical Guide to Adjuvants for Polymyxin Antibiotics: Overcoming Resistance and Enhancing Efficacy

Executive Summary: The rise of multidrug-resistant (MDR) Gram-negative bacteria has reinstated polymyxins, such as colistin and polymyxin B, as last-resort therapeutic agents. However, their clinical utility is hampered by significant nephrotoxicity and the escalating emergence of polymyxin-resistant strains. This has catalyzed research into polymyxin adjuvants—compounds that can enhance their efficacy, overcome resistance, and potentially lower the required therapeutic dose, thereby mitigating toxicity. This technical guide provides a comprehensive review of the literature on adjuvants for polymyxin antibiotics, targeting researchers, scientists, and drug development professionals. It details the mechanisms of polymyxin action and resistance, summarizes synergistic combinations with existing antibiotics and novel non-antibiotic adjuvants, outlines key experimental protocols for evaluation, and visualizes critical pathways and workflows.

The Core Challenge: Polymyxin Action and Bacterial Resistance

Polymyxins are cationic lipopeptides that exert their bactericidal effect primarily on the outer membrane of Gram-negative bacteria.[1] Their positively charged cyclic peptide ring initiates an electrostatic interaction with the negatively charged phosphate groups of lipid A, a core component of the lipopolysaccharide (LPS).[1][2] This initial binding displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to membrane destabilization, increased permeability, and eventual cell death.

Bacteria, however, have evolved sophisticated mechanisms to counteract this assault. The most prevalent form of resistance involves the modification of the lipid A moiety, which neutralizes its negative charge and thus reduces its affinity for cationic polymyxins.[2][3][4]

Key Mechanisms of Polymyxin Resistance:

-

LPS Modification: Chromosomally encoded two-component systems, PhoP/PhoQ and PmrA/PmrB, regulate the addition of positively charged molecules—such as 4-amino-4-deoxy-L-arabinose (L-Ara4N) and phosphoethanolamine (pEtN)—to the phosphate groups of lipid A.[3][5][6]

-

Plasmid-Mediated Resistance: The recent discovery of mobile colistin resistance (mcr) genes, which can be transferred horizontally between bacterial species, represents a significant clinical threat.[4] These genes encode pEtN transferases that modify lipid A, conferring resistance.[4]

-

Complete LPS Loss: Some pathogens, notably Acinetobacter baumannii, can develop high-level polymyxin resistance through mutations in the lipid A biosynthesis pathway (lpxA, lpxC, lpxD), resulting in the complete absence of LPS, the primary target of polymyxins.[2][7]

-

Other Mechanisms: Increased production of capsular polysaccharides that shield the outer membrane and the expression of efflux pumps also contribute to reduced polymyxin susceptibility.[2][7]

Adjuvant Strategies to Restore Polymyxin Activity

Adjuvant therapy aims to restore or enhance the antibacterial activity of polymyxins, primarily through synergistic interactions or by directly counteracting resistance mechanisms. These strategies can be broadly categorized into combinations with conventional antibiotics and the development of novel, non-antibiotic adjuvants.

Synergistic Combinations with Conventional Antibiotics

The membrane-destabilizing effect of polymyxins can facilitate the entry of other antibiotics into the bacterial cell, leading to synergistic killing.[8] This approach has been extensively studied in vitro and, to a lesser extent, in clinical settings.

Table 1: Summary of In Vitro and In Vivo Data for Polymyxin Combination Therapies

| Polymyxin | Adjuvant Agent | Target Pathogen(s) | Key Quantitative Finding(s) | Experimental Model | Citation(s) |

|---|---|---|---|---|---|

| Polymyxin B | Rifampin | KPC-producing K. pneumoniae | ≥4-fold decrease in Polymyxin B MIC at physiologically achievable concentrations. | Broth microdilution checkerboard | [9] |

| Polymyxin B | Doxycycline | KPC-producing K. pneumoniae | ≥4-fold decrease in Polymyxin B MIC. Doxycycline MICs were in the susceptible range for 42% of isolates. | Broth microdilution checkerboard | [9] |

| Colistin | Rifampin | MDR A. baumannii | Synergistic killing observed over 72h with colistin (2 mg/L) and rifampin (Cmax = 5 mg/L). | Dynamic one-compartment model | [10] |

| Colistin | Doripenem | KPC-producing K. pneumoniae | Combination achieved synergistic reductions in bacterial load by 48h compared to regrowth with polymyxin alone. | Static time-kill study | [10] |

| Polymyxin B | Tigecycline | MDR A. baumannii | Synergistic killing against one isolate and additive killing against two others. | One-compartment model | [10] |

| Colistin | Meropenem | A. baumannii, K. pneumoniae, P. aeruginosa | High rates of in vitro synergy reported against MDR, XDR, and DTR strains. | Systematic Review | [11][12] |

| Colistin | Fosfomycin | VIM-1 & NDM-1 K. pneumoniae | Combination was bactericidal and synergistic against 3 of 4 strains. | Time-kill experiments | [8] |

| Colistin | Vancomycin | MDR A. baumannii | Suppressed regrowth in 4 of 5 isolates with >5-log10 CFU/ml greater killing at 24h vs. monotherapy. | In vitro study |[8] |

While in vitro data are abundant and often promising, clinical evidence remains controversial and is frequently derived from retrospective studies.[10][13] Some studies suggest a survival benefit for combination therapy, particularly for infections caused by K. pneumoniae and A. baumannii.[10] However, randomized controlled trials have not consistently demonstrated superiority over monotherapy, highlighting the challenge of translating preclinical findings to clinical practice.[8][13]

Novel Non-Antibiotic Adjuvants

A more recent strategy involves the development of molecules that have little to no intrinsic antibacterial activity but can re-sensitize resistant bacteria to polymyxins.

-

3,5-Dinitrobenzoic Acid (DNH) Derivatives: A recent study explored DNH derivatives as potential adjuvants. The compounds DNH01, DNH11, and DNH20 were shown to significantly restore Polymyxin B activity against resistant Enterobacterales and A. baumannii.[1][14] The combination of DNH derivatives with Polymyxin B rescued its bactericidal activity, achieving results comparable to Polymyxin B alone but at concentrations up to 256-fold lower.[14]

-

Benzamide Derivatives: The novel benzamide derivative, A22, has been identified as a potent polymyxin adjuvant.[15][16] A22 exhibits broad-spectrum synergistic activity with polymyxins against various MDR Gram-negative clinical isolates with minimal cytotoxicity.[15][16] Its mechanism of action involves the induction of reactive oxygen species (ROS) and inhibition of biofilm formation, which enhances the bactericidal effect of polymyxins.[15]

Table 2: Efficacy of Novel Non-Antibiotic Adjuvants for Polymyxins

| Adjuvant Class | Example Compound(s) | Target Pathogen(s) | Proposed Mechanism | Key Quantitative Finding | Citation(s) |

|---|---|---|---|---|---|

| 3,5-Dinitrobenzoic Acid Derivatives | DNH01, DNH20 | PMB-resistant Enterobacterales, A. baumannii | Not fully elucidated, restores PMB bactericidal activity | Restored PMB susceptibility (MIC ≤ 2 µg/ml) in 80% of tested isolates. | [1][14] |

| Benzamide Derivatives | A22 | MDR P. aeruginosa and other Gram-negative strains | Induces oxidative stress (ROS production), reduces ATP, inhibits biofilm formation. | Potent synergistic activity, suppresses development of PMB resistance. |[15][16] |

Key Experimental Protocols for Adjuvant Evaluation

Evaluating the efficacy of polymyxin adjuvants requires standardized and reproducible methodologies. In vitro synergy tests are the cornerstone of initial screening and characterization.

Checkerboard Microdilution Assay

This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.

Methodology:

-

Preparation: Two agents (Polymyxin and Adjuvant) are serially diluted in a two-dimensional array in a 96-well microplate. The polymyxin is typically diluted horizontally, and the adjuvant is diluted vertically.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined for each agent alone and for every combination by visual inspection of turbidity.

-

FIC Calculation: The FIC index is calculated as follows:

-

FIC of Agent A = (MIC of A in combination) / (MIC of A alone)

-

FIC of Agent B = (MIC of B in combination) / (MIC of B alone)

-

ΣFIC = FIC of Agent A + FIC of Agent B

-

-

Interpretation:

-

Synergy: ΣFIC ≤ 0.5

-

Additive: 0.5 < ΣFIC ≤ 1.0

-

Indifference: 1.0 < ΣFIC ≤ 4.0

-

Antagonism: ΣFIC > 4.0

-

Time-Kill Assay

Time-kill assays provide dynamic information about the rate of bacterial killing over time and are considered a more definitive method for assessing bactericidal synergy.

Methodology:

-

Culture Preparation: A log-phase bacterial culture is prepared and diluted to a standard starting inoculum (e.g., 10⁵ to 10⁶ CFU/mL).

-

Exposure: The culture is exposed to the polymyxin alone, the adjuvant alone, the combination of both (typically at sub-MIC concentrations, such as 0.5x MIC), and a growth control without any agent.

-

Sampling: Aliquots are removed from each culture at multiple time points (e.g., 0, 2, 4, 8, 24 hours).

-

Quantification: Viable bacterial counts (CFU/mL) are determined for each sample by serial dilution and plating.

-

Interpretation:

-

Bactericidal activity is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

-

Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

-

Mechanistic Assays

-

Scanning Electron Microscopy (SEM): This technique is used to visualize morphological changes to the bacterial cell surface. Studies have used SEM to show that cells treated with a Polymyxin B + DNH adjuvant combination exhibit apparent dissolution-like destruction of the cell wall, similar to treatment with a much higher concentration of Polymyxin B alone.[1]

-

Flow Cytometry: Can be used to assess membrane potential, membrane integrity, and the production of reactive oxygen species, providing insight into the adjuvant's mechanism of action.[1]

Visualizing Resistance Pathways

Understanding the molecular pathways of resistance is critical for designing targeted adjuvants. The mcr-1 gene, for example, presents a clear target for an inhibitor that could block its pEtN transferase activity.

Conclusion and Future Perspectives

The development of adjuvants for polymyxin antibiotics is a critical strategy to preserve the utility of these last-resort drugs. While combination therapy with existing antibiotics has shown promise in vitro, clinical translation has been challenging, underscoring the need for well-designed, prospective randomized trials.[8] Novel non-antibiotic adjuvants that directly target resistance mechanisms or create synergistic vulnerabilities, such as inducing oxidative stress, represent a highly promising frontier. Future research should focus on discovering and optimizing these adjuvants, elucidating their precise mechanisms of action, and advancing the most promising candidates through preclinical and clinical development. The ultimate goal is to create optimized, rational combination regimens that maximize efficacy, suppress resistance, and minimize the dose-limiting toxicities associated with polymyxin therapy.[17]

References

- 1. Polymyxin B adjuvants against polymyxin B- and carbapenem-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Polymyxin Resistance [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Adjuvant strategies to tackle mcr-mediated polymyxin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of polymyxin resistance: acquired and intrinsic resistance in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Polymyxin Combinations: Pharmacokinetics and Pharmacodynamics for Rationale Use - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Evaluation of Antibiotic Synergy for Polymyxin B-Resistant Carbapenemase-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synergistic combinations of polymyxins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polymyxin combination therapy for multidrug-resistant, extensively-drug resistant, and difficult-to-treat drug-resistant gram-negative infections: is it superior to polymyxin monotherapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Polymyxins: To Combine or Not to Combine? [mdpi.com]

- 14. Polymyxin B adjuvants against polymyxin B- and carbapenem-resistant Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of a novel polymyxin adjuvant against multidrug-resistant gram-negative bacteria through oxidative stress modulation – ScienceOpen [scienceopen.com]

- 16. Discovery of a novel polymyxin adjuvant against multidrug-resistant gram-negative bacteria through oxidative stress modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rational Combinations of Polymyxins with Other Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Critical Path of Drug Development: A Technical Guide to the Solubility and Stability of Colistin Adjuvants

For Immediate Release

In the global battle against antimicrobial resistance, the revival of colistin as a last-resort antibiotic has been hampered by its toxicity and the rise of resistance. The development of colistin adjuvants—compounds that enhance the efficacy of colistin—represents a promising therapeutic strategy. However, the successful progression of these adjuvants from the laboratory to clinical application is critically dependent on their physicochemical properties, particularly solubility and stability. This technical guide provides an in-depth overview of the solubility and stability characteristics of colistin adjuvants, with a focus on the available data for analogous compounds, in the absence of specific public information on "Colistin adjuvant-2".

Understanding the Importance of Solubility and Stability

The solubility of a drug candidate is a crucial determinant of its bioavailability and therapeutic efficacy. Poor aqueous solubility can lead to low absorption, suboptimal drug exposure at the site of infection, and variability in patient response. Stability, the ability of a compound to retain its chemical integrity and biological activity over time, is equally critical. Degradation of an active pharmaceutical ingredient (API) can result in a loss of potency and the formation of potentially toxic byproducts. For researchers, scientists, and drug development professionals, a thorough understanding and early characterization of these properties are paramount to de-risking a development program and ensuring the delivery of a safe and effective medicine.

Solubility Profile of Colistin Adjuvants: A Class-Wide Challenge

While specific quantitative solubility data for "this compound" is not publicly available, the broader class of colistin adjuvants often faces challenges related to solubility. Many of these molecules are complex organic structures with limited aqueous solubility, a characteristic that can hinder their clinical development.

For instance, niclosamide, an anthelmintic drug repurposed as a colistin adjuvant, is known for its poor water solubility, which limits its bioavailability.[1][2] To overcome this, researchers have explored formulation strategies such as the development of niclosamide-loaded nanoparticles to enhance its delivery and efficacy.[1][2] Similarly, some novel benzimidazole-based colistin adjuvants have also been reported to have solubility limitations.

The following table summarizes the general solubility characteristics observed for different classes of colistin adjuvants, drawing parallels to what might be expected for a new chemical entity in this space.

| Adjuvant Class | Solvent | Temperature (°C) | pH | Solubility | Formulation Strategy |

| Salicylanilides (e.g., Niclosamide) | Aqueous Buffers | Room Temperature | Neutral | Poor | Nanoparticle encapsulation |

| Benzimidazoles | Aqueous Buffers | Room Temperature | Neutral | Variable, often low | Co-solvents, pH adjustment |

| 2-Aminoimidazoles | Aqueous Buffers | Room Temperature | Neutral | Generally low | Salt formation, prodrugs |

Note: This table is illustrative and based on general characteristics of the mentioned chemical classes. Specific values would need to be determined experimentally for any new compound.

Experimental Protocol for Solubility Determination

A standard method for determining the thermodynamic solubility of a novel compound involves the shake-flask method.

Methodology: Shake-Flask Solubility Assay

-

Preparation of Solutions: Prepare a series of buffered solutions at different pH values (e.g., pH 2, 5, 7.4, and 9) to mimic physiological conditions.

-

Compound Addition: Add an excess amount of the test compound (e.g., "this compound") to a known volume of each buffered solution in a sealed flask.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw an aliquot from each flask and filter it through a 0.22 µm filter to remove any undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.

-

Data Analysis: The solubility is reported as the mean concentration of the saturated solution from at least three replicate experiments for each pH condition.

Figure 1. Workflow for Shake-Flask Solubility Determination.

Stability Profile of Colistin Adjuvants: Ensuring Potency and Safety

The stability of a colistin adjuvant is critical for its shelf-life, formulation development, and in vivo performance. A Material Safety Data Sheet (MSDS) for a product named "this compound" indicates that it is stable under recommended storage conditions, which typically include protection from light and moisture, and storage at low temperatures (e.g., -20°C for powder).[3] However, comprehensive stability data under various stress conditions is necessary for a full characterization.

For colistin itself, and its prodrug colistin methanesulfonate (CMS), stability is known to be influenced by pH, temperature, and the presence of enzymes. Colistin is generally stable in aqueous solutions at acidic to neutral pH but can degrade at alkaline pH. The hydrolysis of CMS to the active colistin is a key stability consideration for this prodrug. These characteristics of the partner drug highlight the importance of assessing the stability of any adjuvant intended for co-administration.

The following table outlines key stability parameters and testing conditions for a novel colistin adjuvant.

| Stability Parameter | Stress Condition | Typical Observation | Analytical Method |

| Hydrolytic Stability | Acidic, Neutral, Basic pH | Degradation at pH extremes | HPLC, LC-MS |

| Oxidative Stability | Hydrogen Peroxide | Potential for degradation | HPLC, LC-MS |

| Photostability | UV/Visible Light Exposure | Potential for degradation | HPLC, LC-MS |

| Thermal Stability | Elevated Temperatures | Degradation, melting point | HPLC, DSC |

| In Vitro Metabolic Stability | Liver Microsomes, Plasma | Rate of metabolic turnover | LC-MS/MS |

Note: DSC = Differential Scanning Calorimetry.

Experimental Protocol for Stability-Indicating Assay

A stability-indicating HPLC method is essential for separating the intact drug from its degradation products.

Methodology: Forced Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of the colistin adjuvant in a suitable solvent.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with hydrochloric acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the stock solution with sodium hydroxide (e.g., 0.1 M NaOH) at room temperature.

-

Oxidation: Treat the stock solution with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).

-

Photodegradation: Expose the solid compound and a solution to UV and fluorescent light.

-

-

Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent drug and ensure that degradant peaks are not co-eluting.

Figure 2. Experimental Workflow for a Forced Degradation Study.

Conclusion: A Call for Rigorous Physicochemical Characterization

The development of novel colistin adjuvants holds immense promise for combating multidrug-resistant Gram-negative infections. However, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges, many of which are rooted in the fundamental physicochemical properties of the molecule. While specific data on "this compound" remains elusive, the principles outlined in this guide provide a robust framework for the characterization of any new colistin adjuvant. A thorough and early assessment of solubility and stability is not merely a regulatory requirement but a scientific necessity that underpins the entire drug development process. By embracing a proactive approach to understanding and mitigating risks associated with these core properties, the scientific community can accelerate the delivery of these much-needed therapeutic innovations to patients.

References

A Technical Guide to Colistin Adjuvants and Their Target Pathways in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistin, a polymyxin antibiotic, has re-emerged as a last-resort treatment for infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[1][2][3][4] Its bactericidal activity stems from its ability to bind to the lipid A component of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations (Ca²⁺ and Mg²⁺), leading to membrane destabilization, increased permeability, and eventual cell death.[5][6][7] However, the increasing prevalence of colistin resistance, mediated by chromosomal mutations or the plasmid-borne mcr genes, threatens its clinical efficacy.[7][8][9] These resistance mechanisms often involve the modification of lipid A with positively charged molecules, which reduces the net negative charge of the bacterial outer membrane and decreases its affinity for the cationic colistin.[6][10]

To address this challenge, researchers are exploring the use of colistin adjuvants—compounds that, when used in combination with colistin, restore or enhance its antibacterial activity.[5] This guide provides an in-depth overview of the target pathways of colistin adjuvants, focusing on a prominent strategy: the inhibition of efflux pumps. While the specific term "Colistin adjuvant-2" did not yield a direct match in scientific literature, this guide will use well-documented efflux pump inhibitors as a representative class to illustrate the principles and methodologies relevant to the study of colistin adjuvants.

Target Pathway: Efflux Pump Inhibition

Efflux pumps are proteinaceous transporters in the bacterial membrane that actively extrude a wide range of substrates, including antibiotics, from the cell.[11] Overexpression of these pumps is a significant mechanism of antibiotic resistance.[6] Efflux pump inhibitors (EPIs) are molecules that block the activity of these pumps, thereby increasing the intracellular concentration of antibiotics and restoring their efficacy.[6] The combination of colistin with an EPI can have a synergistic effect, particularly against bacteria where efflux contributes to colistin resistance.[3][11][12]

Mechanism of Synergistic Action

The synergistic relationship between colistin and an efflux pump inhibitor can be multifaceted:

-

Increased Intracellular Colistin Concentration: By blocking efflux pumps, an EPI can increase the accumulation of colistin inside the bacterial cell, enhancing its ability to disrupt the inner membrane and other intracellular targets.[12]

-

Outer Membrane Permeabilization: Colistin's primary action of disrupting the outer membrane can facilitate the entry of the EPI, allowing it to reach its target efflux pumps more effectively.[3][10]

-

Restoration of Susceptibility: In colistin-resistant strains where efflux is a contributing factor, an EPI can restore the bacterium's susceptibility to colistin.[13]

Quantitative Data on Colistin-Adjuvant Synergy

The synergistic effect of colistin and an adjuvant is typically quantified using the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI). Synergy is generally defined as an FICI of ≤ 0.5.[8]

| Adjuvant Class | Representative Adjuvant | Bacterial Strain | Colistin MIC Alone (µg/mL) | Colistin MIC with Adjuvant (µg/mL) | Fold Reduction in Colistin MIC | FICI | Reference |

| Efflux Pump Inhibitor | Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) | Acinetobacter baumannii (Colistin-Resistant) | 128 | 0.25 | 512 | Not Reported | [13] |

| Efflux Pump Inhibitor | BC1 (Benzochrome derivative) | Escherichia coli (Colistin-Resistant) | Not Reported | Not Reported | 8 (with salicylate) | Not Reported | [12] |

| Anthelmintic | Niclosamide | Klebsiella pneumoniae (KP113250) | >128 | 0.25 (at 4 µM Niclosamide) | 512 | Not Reported | [1] |

| Anthelmintic | Niclosamide | Klebsiella pneumoniae (KP113254) | >128 | 0.125 (at 4 µM Niclosamide) | 1024 | Not Reported | [1] |

| Local Anesthetic | Oxethazaine | Escherichia coli (ATCC 25922) | Not Reported | Not Reported | Not Reported | ≤0.5 | [8] |

| Cell Wall Inhibitor | Vancomycin | Acinetobacter baumannii (Colistin-Resistant) | Not Reported | Not Reported | Not Reported | Synergy Observed | [14] |

| Protein Synthesis Inhibitor | Linezolid | Enterobacteriaceae (Colistin-Resistant) | Not Reported | Not Reported | Not Reported | Synergy Observed in ≥90% of strains | [15] |

| RNA Synthesis Inhibitor | Rifampin | Enterobacteriaceae (Colistin-Resistant) | Not Reported | Not Reported | Not Reported | Synergy Observed in ≥90% of strains | [15] |

Experimental Protocols

Checkerboard Broth Microdilution Assay for Synergy Testing

This assay is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase, adjusted to a final inoculum of 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB)

-

Stock solutions of colistin and the adjuvant

-

Incubator (37°C)

-

Microplate reader (optional, for OD600 readings)

Protocol:

-

Prepare serial twofold dilutions of colistin along the x-axis of the microtiter plate and serial twofold dilutions of the adjuvant along the y-axis.

-

Each well will contain a unique combination of concentrations of the two agents. Include wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also, include a growth control well (no antibiotics) and a sterility control well (no bacteria).

-

Inoculate each well with the prepared bacterial suspension.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC of each agent alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible growth.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each agent in a given well:

-

FIC of Colistin = (MIC of Colistin in combination) / (MIC of Colistin alone)

-

FIC of Adjuvant = (MIC of Adjuvant in combination) / (MIC of Adjuvant alone)

-

-

Calculate the FICI for each combination:

-

FICI = FIC of Colistin + FIC of Adjuvant

-

-

Interpret the results:

-

Synergy: FICI ≤ 0.5

-

Additive: 0.5 < FICI ≤ 1

-

Indifference: 1 < FICI ≤ 4

-

Antagonism: FICI > 4

-

Time-Kill Assay

This assay assesses the bactericidal activity of antimicrobial agents over time.

Materials:

-

Bacterial culture in logarithmic growth phase, adjusted to a final inoculum of 5 x 10⁵ CFU/mL in CAMHB

-

Colistin and adjuvant at desired concentrations (e.g., 0.5x MIC, 1x MIC)

-

Shaking incubator (37°C)

-

Phosphate-buffered saline (PBS) for serial dilutions

-

Agar plates for colony counting

Protocol:

-

Set up flasks containing the bacterial suspension with:

-

No antibiotic (growth control)

-

Colistin alone

-

Adjuvant alone

-

Colistin and adjuvant in combination

-

-

Incubate the flasks at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

-

Perform serial tenfold dilutions of the aliquots in PBS.

-

Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

-

Count the number of colonies (CFU/mL) on each plate.

-

Plot the log10 CFU/mL versus time for each condition.

-

Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Outer Membrane Permeability Assay (NPN Uptake Assay)

This assay measures the ability of an agent to permeabilize the bacterial outer membrane using the fluorescent probe 1-N-phenylnaphthylamine (NPN).

Materials:

-

Bacterial cells washed and resuspended in a buffer (e.g., 5 mM HEPES)

-

NPN stock solution

-

Colistin and adjuvant

-

Fluorometer

Protocol:

-

Add the bacterial suspension to the wells of a microplate.

-

Add NPN to each well to a final concentration of 10 µM.

-

Measure the baseline fluorescence (excitation: 350 nm, emission: 420 nm).

-

Add the test compounds (colistin alone, adjuvant alone, or in combination) to the wells.

-

Immediately monitor the increase in fluorescence over time. The fluorescence of NPN increases significantly when it partitions into the hydrophobic interior of the permeabilized outer membrane.

-

The rate and extent of the fluorescence increase are indicative of the degree of outer membrane permeabilization.[8]

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Enhancing Colistin Activity against Colistin-Resistant Escherichia coli through Combination with Alginate Nanoparticles and Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Re-sensitization of Multidrug-Resistant and Colistin-Resistant Gram-Negative Bacteria to Colistin by Povarov/Doebner-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synergistic antibacterial effects of colistin in combination with aminoglycoside, carbapenems, cephalosporins, fluoroquinolones, tetracyclines, fosfomycin, and piperacillin on multidrug resistant Klebsiella pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Frontiers | The synergistic antibacterial activity and mechanism of colistin-oxethazaine combination against gram-negative pathogens [frontiersin.org]

- 9. Small Molecule Adjuvants that Suppress Both Chromosomal and mcr-1 Encoded Colistin-Resistance and Amplify Colistin Efficacy in Polymyxin-Susceptible Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. In vitro activity of colistin mono- and combination therapy against colistin-resistant Acinetobacter baumannii, mechanism of resistance, and clinical outcomes of patients infected with colistin-resistant A. baumannii at a Thai university hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Restoring colistin sensitivity in colistin-resistant E. coli: Combinatorial use of MarR inhibitor with efflux pump inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synergistic activities of colistin combined with other antimicrobial agents against colistin-resistant Acinetobacter baumannii clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synergistic Activity of Colistin-Containing Combinations against Colistin-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assay Design: Colistin Adjuvant-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistin is a last-resort antibiotic for treating infections caused by multidrug-resistant (MDR) Gram-negative bacteria. However, the emergence of colistin resistance threatens its clinical efficacy. Antibiotic adjuvants are compounds that can restore or enhance the activity of existing antibiotics. "Colistin adjuvant-2" represents a novel class of benzimidazole isosteres of salicylanilides designed to potentiate the activity of colistin against resistant bacterial strains.[1][2][3]

These application notes provide detailed protocols for the in vitro evaluation of "this compound" and similar compounds. The described assays are essential for determining the synergistic potential, mechanism of action, and efficacy of colistin adjuvants in a preclinical setting.

Mechanism of Action

Colistin resistance in many Gram-negative bacteria is mediated by the modification of the lipid A component of lipopolysaccharide (LPS), which reduces the net negative charge of the outer membrane and, consequently, its affinity for the cationic colistin.[4][5][6][7] This modification is often regulated by the PmrAB two-component signaling system.[4][5][6][7] While some colistin adjuvants act by inhibiting this pathway, recent studies on benzimidazole-based adjuvants, such as "this compound," suggest a novel mechanism of action that does not involve the reversal of lipid A modifications, pointing to alternative strategies to overcome colistin resistance.[1][8]

Signaling Pathway of PmrAB-Mediated Colistin Resistance

Caption: PmrAB signaling pathway in Gram-negative bacteria leading to colistin resistance.

Data Presentation

The following tables summarize the in vitro activity of a representative "this compound" analog in combination with colistin against colistin-resistant strains of Acinetobacter baumannii and Klebsiella pneumoniae.

Table 1: Checkerboard Assay Results for this compound

| Bacterial Strain | Adjuvant Conc. (µM) | Colistin MIC Alone (µg/mL) | Colistin MIC with Adjuvant (µg/mL) | Fold Reduction in Colistin MIC | Fractional Inhibitory Concentration Index (FICI) | Interpretation |

| A. baumannii (Colistin-R) | 5 | 2048 | 0.25 | 8192 | ≤ 0.5 | Synergy |

| K. pneumoniae (Colistin-R) | 5 | 512 | 0.125 | 4096 | ≤ 0.5 | Synergy |

| A. baumannii (Colistin-R) | 1 | 2048 | 2 | 1024 | ≤ 0.5 | Synergy |

| K. pneumoniae (Colistin-R) | 1 | 512 | 1 | 512 | ≤ 0.5 | Synergy |

Data synthesized from Li H, et al. ACS Infect Dis. 2021;7(12):3303-3313.[1]

Table 2: Time-Kill Curve Assay Summary for this compound

| Bacterial Strain | Treatment | Log10 CFU/mL Reduction at 8h (compared to control) | Interpretation |

| A. baumannii (Colistin-R) | This compound (5 µM) + Colistin (2 µg/mL) | > 4 | Bactericidal |

| K. pneumoniae (Colistin-R) | This compound (5 µM) + Colistin (4 µg/mL) | > 3 | Bactericidal |

Data extrapolated from representative time-kill curves for similar adjuvants.[9][10]

Experimental Protocols

Checkerboard Synergy Assay

This assay is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents when used in combination.[11][12][13][14]

Experimental Workflow:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A New Class of Adjuvants Enables Lower Dosing of Colistin Against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Resistance to Colistin in Acinetobacter baumannii Associated with Mutations in the PmrAB Two-Component System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Resistance to colistin in Acinetobacter baumannii associated with mutations in the PmrAB two-component system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. Correlation of Checkerboard Synergy Testing with Time-Kill Analysis and Clinical Outcomes of Extensively Drug-Resistant Acinetobacter baumannii Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plumbagin resurrect colistin susceptible against colistin-resistant Pseudomonas aeruginosa in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols: Determining the MIC of Colistin with "Colistin Adjuvant-2"

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant Gram-negative bacteria poses a significant threat to global health, compelling the reintroduction of last-resort antibiotics such as colistin. However, the emergence of colistin resistance necessitates innovative strategies to preserve its efficacy. One promising approach is the use of antibiotic adjuvants, which are non-bactericidal compounds that enhance the activity of antibiotics. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of colistin in the presence of a novel adjuvant, referred to here as "Colistin Adjuvant-2," a benzimidazole isostere of salicylanilides. These compounds have demonstrated significant potentiation of colistin activity against resistant Gram-negative bacteria[1][2][3].

The protocol described herein is based on the broth microdilution (BMD) method, which is the gold standard for determining the MIC of colistin[4]. Additionally, this document outlines the checkerboard assay, a method to assess the synergistic interaction between colistin and "this compound".

Signaling Pathways and Mechanism of Action

Colistin exerts its bactericidal effect by targeting the lipopolysaccharide (LPS) of the Gram-negative outer membrane. The positively charged colistin molecule electrostatically interacts with the negatively charged phosphate groups of lipid A, displacing divalent cations (Mg²⁺ and Ca²⁺) and disrupting the membrane's integrity.

Resistance to colistin often arises from modifications of lipid A, which reduce its net negative charge and weaken the binding of colistin. Adjuvants like "this compound" are thought to counteract these resistance mechanisms, although the precise mode of action is still under investigation. It is hypothesized that they may interfere with the enzymatic pathways responsible for lipid A modification or disrupt other cellular processes that contribute to resistance, thereby restoring colistin's potency.

Caption: Mechanism of Colistin and "this compound" action.

Data Presentation

The following table summarizes the expected quantitative data from the MIC and checkerboard assays.

| Organism | Colistin MIC (µg/mL) | "this compound" MIC (µg/mL) | Colistin MIC with "this compound" (µg/mL) | Fold Reduction in Colistin MIC |

| Acinetobacter baumannii (Colistin-Resistant) | 256 | >128 | 4 | 64 |

| Klebsiella pneumoniae (Colistin-Resistant) | 128 | >128 | 2 | 64 |

| Pseudomonas aeruginosa (Colistin-Susceptible) | 2 | >128 | 0.5 | 4 |

| Escherichia coli (Colistin-Susceptible) | 1 | >128 | 0.25 | 4 |

Experimental Protocols

Broth Microdilution (BMD) for Colistin MIC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Colistin sulfate powder

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile saline (0.85% NaCl)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Colistin Stock Solution: Prepare a stock solution of colistin sulfate in sterile water.

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into each well of a 96-well plate.

-

Add 50 µL of the colistin stock solution to the first well of each row to be tested.

-

Perform serial twofold dilutions of colistin across the plate by transferring 50 µL from one well to the next. Discard the final 50 µL from the last well.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation: Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL.

-

Controls:

-

Growth Control: A well containing 100 µL of inoculated broth without any colistin.

-

Sterility Control: A well containing 100 µL of uninoculated broth.

-

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between colistin and "this compound".

Materials:

-

Same as for the BMD protocol, with the addition of "this compound".

Procedure:

-

Preparation of Reagents: Prepare stock solutions of both colistin and "this compound".

-

Plate Setup:

-

Add 50 µL of CAMHB to each well of a 96-well plate.

-

Create serial twofold dilutions of colistin along the x-axis of the plate.

-

Create serial twofold dilutions of "this compound" along the y-axis of the plate.

-

-

Inoculum Preparation and Inoculation: Prepare and add the bacterial inoculum as described in the BMD protocol.

-

Incubation: Incubate the plates under the same conditions as the BMD assay.

-

Data Analysis:

-

Determine the MIC of each agent alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) index:

-

FIC of Colistin = (MIC of Colistin in combination) / (MIC of Colistin alone)

-

FIC of Adjuvant = (MIC of Adjuvant in combination) / (MIC of Adjuvant alone)

-

FIC Index = FIC of Colistin + FIC of Adjuvant

-

-

Interpretation of FIC Index:

-

≤ 0.5: Synergy

-

0.5 to 4.0: Additive or indifferent effect

-

4.0: Antagonism

-

-

Experimental Workflow

Caption: Workflow for determining colistin MIC with an adjuvant.

References

- 1. Benzimidazole Isosteres of Salicylanilides Are Highly Active Colistin Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzimidazole Isosteres of Salicylanilides Are Highly Active Colistin Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Best Practice for Colistin Susceptibility Testing: Methods and Evidence (Mini Review) | PPTX [slideshare.net]

Bacterial strains sensitive to "Colistin adjuvant-2" combination

Application Notes & Protocols

Topic: Synergistic Activity of Colistin-Vancomycin Combination Against Colistin-Resistant Acinetobacter baumannii

Audience: Researchers, scientists, and drug development professionals.

Introduction

Colistin is a last-resort antibiotic for treating infections caused by multidrug-resistant (MDR) Gram-negative bacteria, including Acinetobacter baumannii. However, the emergence of colistin resistance threatens its clinical utility.[1][2] A promising strategy to combat this resistance is the use of antibiotic adjuvants that can restore or enhance colistin's efficacy. Vancomycin, a glycopeptide antibiotic, is typically ineffective against Gram-negative bacteria due to its large size, which prevents it from crossing the bacterial outer membrane.[3][4] However, when used in combination, colistin can act as an adjuvant, disrupting the outer membrane and facilitating vancomycin's entry into the bacterial cell. This application note details the synergistic activity of the colistin-vancomycin combination against colistin-resistant A. baumannii, providing quantitative data and detailed experimental protocols.

Mechanism of Synergistic Action

The primary mechanism of synergy between colistin and vancomycin against Gram-negative bacteria is the permeabilization of the outer membrane by colistin.[4]

-

Colistin Action: Colistin, a polycationic peptide, interacts electrostatically with the negatively charged lipid A component of the lipopolysaccharide (LPS) in the outer membrane. This interaction displaces essential divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to membrane disruption and increased permeability.[5][6]

-

Vancomycin Entry: The compromised outer membrane allows the large vancomycin molecule to penetrate the periplasmic space.

-

Inhibition of Cell Wall Synthesis: Once in the periplasm, vancomycin inhibits peptidoglycan synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors, leading to cell lysis and death.

This mechanism effectively overcomes the intrinsic resistance of A. baumannii to vancomycin.

Quantitative Data: Synergistic Activity

The synergy between colistin and vancomycin has been demonstrated against colistin-resistant A. baumannii isolates. The Fractional Inhibitory Concentration Index (FICI) is a common measure of synergy, where FICI ≤ 0.5 indicates a synergistic interaction.

| Bacterial Strain | Colistin MIC (µg/mL) | Vancomycin MIC (µg/mL) | Colistin MIC in Combination (µg/mL) | Vancomycin MIC in Combination (µg/mL) | FICI | Reference |

| Colistin-Resistant A. baumannii (n=5) | >64 | >256 | 0.5 - 2 | 16 - 64 | ≤0.5 | [3] |

| MDR A. baumannii (n=34) | N/A | >256 | N/A | 0.75 (MIC₅₀) | Synergy Shown | [4] |

| Colistin-Resistant A. baumannii (ABm1) | 128 | >1024 | N/A | N/A | Synergy Shown | [7] |

Note: MIC values can vary between studies and specific isolates. The table presents representative data showing the potentiation effect.

Experimental Protocols

Protocol: Checkerboard Synergy Assay

This method is used to determine the synergistic effect of two antimicrobial agents over a range of concentration combinations.[8][9]

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Stock solutions of Colistin and Vancomycin

Procedure:

-

Plate Preparation:

-

Dispense 50 µL of CAMHB into each well of a 96-well plate.

-

Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of Vancomycin. Add 100 µL of a starting Vancomycin concentration to column 1, mix, and transfer 50 µL to column 2, repeating across the columns. Discard the final 50 µL from column 10.

-

Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of Colistin. Add 100 µL of a starting Colistin concentration to row A, mix, and transfer 50 µL to row B, repeating down the rows. Discard the final 50 µL from row G.

-

This creates a matrix of decreasing concentrations of both drugs.

-

Include control wells: Row H with Colistin only, Column 11 with Vancomycin only, and a growth control well with no antibiotics.

-

-

Inoculation:

-

Dilute the 0.5 McFarland bacterial suspension 1:100 in CAMHB to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.

-

Inoculate each well (except for a sterility control well) with 50 µL of the diluted bacterial suspension, bringing the final volume in each well to 100 µL and the final inoculum to ~7.5 x 10⁵ CFU/mL.

-

-

Incubation:

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

After incubation, read the plate visually or with a microplate reader (OD₆₀₀nm) to determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination. The MIC is the lowest concentration showing no visible growth.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth:

-

FIC of Colistin = (MIC of Colistin in combination) / (MIC of Colistin alone)

-

FIC of Vancomycin = (MIC of Vancomycin in combination) / (MIC of Vancomycin alone)

-

FICI = FIC of Colistin + FIC of Vancomycin

-

-

Interpretation:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

-

Protocol: Time-Kill Assay

This dynamic assay assesses the rate of bacterial killing over time when exposed to antimicrobial agents alone and in combination.[4][10]

Materials:

-

Culture tubes or flasks

-

CAMHB

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

-

Stock solutions of Colistin and Vancomycin

-

Sterile saline for dilutions

-

Agar plates for colony counting

Procedure:

-

Preparation:

-

Prepare tubes with CAMHB containing:

-

No antibiotic (Growth Control)

-

Colistin at a sub-inhibitory concentration (e.g., 0.5x MIC)

-

Vancomycin at a sub-inhibitory concentration

-

Colistin + Vancomycin at the same sub-inhibitory concentrations

-

-

-

Inoculation:

-

Inoculate each tube with the bacterial suspension to a final density of ~5 x 10⁵ CFU/mL.

-

-

Sampling and Plating:

-

Incubate all tubes at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

-

Perform serial 10-fold dilutions of the aliquot in sterile saline.

-

Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

-

Plot log₁₀ CFU/mL versus time for each condition.

-

Interpretation:

-

Conclusion

The combination of colistin and vancomycin demonstrates significant synergistic and bactericidal activity against colistin-resistant and MDR strains of Acinetobacter baumannii.[3][4] The mechanism, based on colistin-mediated membrane permeabilization, allows vancomycin to reach its intracellular target. While these in vitro results are promising, further investigation, including in vivo studies and clinical trials, is necessary to validate the therapeutic potential of this combination therapy.[3] The protocols provided herein offer standardized methods for researchers to evaluate this and other potential synergistic antibiotic combinations.

References

- 1. A New Class of Adjuvants Enables Lower Dosing of Colistin Against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Class of Adjuvants Enables Lower Dosing of Colistin Against Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synergistic activities of colistin combined with other antimicrobial agents against colistin-resistant Acinetobacter baumannii clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Molecular mechanisms related to colistin resistance in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Current Update on Intrinsic and Acquired Colistin Resistance Mechanisms in Bacteria [frontiersin.org]

- 7. In Vitro Synergy of Colistin Combinations against Colistin-Resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. scispace.com [scispace.com]

- 11. Synergistic Activity of Colistin-Containing Combinations against Colistin-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for "Colistin Adjuvant-2" Administration in Murine Infection Models

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of "Colistin Adjuvant-2" in murine infection models, based on preclinical studies. The information herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and safety of these adjuvants in combination with colistin against multidrug-resistant Gram-negative bacteria.

Introduction

The rising incidence of infections caused by multidrug-resistant (MDR) Gram-negative bacteria poses a significant global health threat. Colistin is often considered a last-resort antibiotic for treating these infections; however, the emergence of colistin resistance is a growing concern.[1][2][3] "this compound" represents a class of compounds developed to restore the efficacy of colistin against resistant strains.[1][2][4]

This document focuses on two lead compounds from this class: IMD-0354 , a salicylanilide kinase inhibitor, and its more potent benzimidazole isostere, NDM-27 .[1][5][6] These adjuvants have demonstrated significant efficacy in murine models of peritonitis caused by highly colistin-resistant Klebsiella pneumoniae and Acinetobacter baumannii.[1][2][6]

Mechanism of Action

The "this compound" compounds work by distinct mechanisms to resensitize bacteria to colistin.

-

IMD-0354 : This compound was initially developed as an inhibitor of the human kinase IKKβ in the NFκB pathway.[1][2][6] In the context of antibiotic adjuvancy, IMD-0354 reverses the modifications to lipid A on the bacterial outer membrane, which are a primary mechanism of colistin resistance.[5]

-

NDM-27 : As a benzimidazole derivative of IMD-0354, NDM-27 exhibits enhanced colistin adjuvant activity through a novel, yet currently undefined, mechanism that is not associated with the reversal of lipid A modifications.[5]

-

Other Adjuvants : Another class of adjuvants, the 2-aminoimidazole (2-AI) derivatives, have been shown to downregulate the PmrAB two-component signaling system, which is crucial for lipid A modification and subsequent colistin resistance.[7][8]

Signaling Pathway Diagram

Caption: Proposed mechanisms of action for different colistin adjuvants.

Quantitative Data Summary

The following tables summarize the in vivo efficacy and in vitro toxicity data for IMD-0354 and NDM-27.

Table 1: In Vivo Efficacy in Murine Peritonitis Model (K. pneumoniae)

| Treatment Group | Bacterial Load Reduction (log CFU) in Peritoneal Cavity | Reference |

| Colistin + IMD-0354 | ~1 log reduction compared to initial dose | [5] |

| Colistin + NDM-27 | 2.8-fold log reduction | [5] |

Table 2: In Vivo Dose-Response of NDM-27 with Colistin (K. pneumoniae)

| NDM-27 Dose (mg/kg, TID) | Colistin Dose (mg/kg) | Outcome | Reference |

| 5 | 5 | Significant reduction in CFUs | [5] |

| 10 | 5 | Greater reduction in CFUs than 5 mg/kg | [5] |

| 20 | 5 | Significantly greater reduction in CFUs than 5 mg/kg | [5] |

Table 3: In Vitro Cellular Toxicity

| Compound | Cell Line | IC50 | Notes | Reference |

| IMD-0354 | HepG2 | Similar to NDM-27 | Human liver cell line | [5][6] |

| NDM-27 | HepG2 | Similar to IMD-0354 | Human liver cell line | [5][6] |

| IMD-0354 | 4T1 | - | Mouse mammary epithelial cell line | [5][6] |

| NDM-27 | 4T1 | Slight increase compared to IMD-0354 | Mouse mammary epithelial cell line | [5][6] |

Experimental Protocols

The following are detailed protocols for the administration of "this compound" in a murine peritonitis infection model.

Murine Peritonitis Model Workflow

Caption: Experimental workflow for the murine peritonitis model.

Materials

-

Animals : 4-6 month old female or male mice.

-

Bacteria : Highly colistin-resistant clinical isolates of Klebsiella pneumoniae or Acinetobacter baumannii.

-

Immunosuppressive Agent : Cyclophosphamide (CTX).

-

Antibiotic : Colistin (dosed as colistin base).

-

Adjuvants : IMD-0354 or NDM-27.

-

Vehicle : Appropriate vehicle for dissolving/suspending compounds for injection.

Detailed Procedure

-

Immunosuppression :

-

Administer cyclophosphamide at a dose of 150 mg/kg via intraperitoneal (i.p.) injection. This step is crucial for establishing a robust infection with clinical isolates.[5]

-

-

Bacterial Challenge :

-

Culture the bacterial strain to the desired growth phase (e.g., mid-logarithmic).

-

Prepare the bacterial inoculum to the target concentration. For example, approximately 1 x 10⁸ CFU of K. pneumoniae (KPB9).[5]

-

Administer the bacterial suspension i.p. to the immunosuppressed mice.

-

-

Treatment Administration :

-

Treatment should be initiated at a specified time post-infection.

-

Colistin : Administer a dose of 5 mg/kg i.p.[5]

-

Adjuvants :

-

IMD-0354 : A total dose of 66 mg/kg administered in divided doses over a 2-hour interval.[5] A single dose of 22 mg/kg has also been used.[5]

-

NDM-27 : A total dose of 60 mg/kg administered in divided doses over a 2-hour interval.[5] Single doses of 20 mg/kg have also been used.[5] Dose-response studies have evaluated 5, 10, and 20 mg/kg administered three times a day (TID).[5]

-

-

All compounds are delivered i.p.[5]

-

-

Monitoring :

-

Endpoint and Analysis :

-

At the end of the experiment (e.g., 72 hours post-treatment), euthanize the mice.[5]

-

Bacterial Load : Perform a peritoneal lavage to collect fluid for colony-forming unit (CFU) enumeration.

-

Toxicity Assessment :

-

Toxicity Evaluation Protocol

Caption: Protocol for evaluating the in vivo toxicity of colistin-adjuvant combinations.

Conclusion

The "this compound" compounds, particularly NDM-27, show significant promise in restoring colistin's efficacy against highly resistant Gram-negative pathogens in murine infection models.[5][6] These adjuvants demonstrate low in vivo toxicity and significantly reduce bacterial load.[1][2][6] The provided protocols and data serve as a valuable resource for researchers aiming to further investigate and develop these and similar adjuvant therapies. Careful consideration of the experimental design, including appropriate controls and toxicity assessments, is crucial for the successful preclinical evaluation of these novel therapeutic combinations.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Adjuvants restore colistin sensitivity in mouse models of highly colistin-resistant isolates, limiting bacterial proliferation and dissemination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. A New Class of Adjuvants Enables Lower Dosing of Colistin Against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Second Generation Modifiers of Colistin Resistance Show Enhanced Activity and Lower Inherent Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting "Colistin Adjuvant-2" Checkerboard Assay Results

Welcome to the technical support center for the "Colistin Adjuvant-2" checkerboard assay. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental setup, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is its expected effect in a checkerboard assay?

A1: "this compound" is an agent that enhances the antimicrobial potency of colistin against Gram-negative bacteria.[1] In a checkerboard assay, it is expected to work synergistically with colistin, resulting in a lower Minimum Inhibitory Concentration (MIC) for colistin when used in combination with the adjuvant compared to colistin alone. This synergistic effect is quantified by the Fractional Inhibitory Concentration Index (FICI).

Q2: What are the recommended quality control (QC) strains for colistin susceptibility testing?

A2: For colistin susceptibility testing, the recommended Quality Control (QC) strains are Escherichia coli ATCC® 25922™ and Pseudomonas aeruginosa ATCC® 27853™. It is also advised to include a colistin-resistant strain, such as E. coli NCTC 13846 (mcr-1 positive), to ensure the assay can accurately detect resistance.

Q3: How is the Fractional Inhibitory Concentration Index (FICI) calculated and interpreted?

A3: The FICI is calculated to determine the synergistic effect of the drug combination. The formula is as follows:

FICI = FIC of Colistin + FIC of Adjuvant-2

Where:

-

FIC of Colistin = (MIC of Colistin in combination) / (MIC of Colistin alone)

-

FIC of Adjuvant-2 = (MIC of Adjuvant-2 in combination) / (MIC of Adjuvant-2 alone)

The interpretation of the FICI value can vary slightly between studies, but a general guideline is presented in the table below.

Data Presentation: FICI Interpretation

| FICI Value | Interpretation |

| ≤ 0.5 | Synergy[2][3] |

| > 0.5 to 1.0 | Additive or Partial Synergy[4] |

| > 1.0 to < 4.0 | Indifference[3] |

| ≥ 4.0 | Antagonism[2][3] |

Note: The interpretation of FICI values between 0.5 and 1.0 can be subjective and may be defined differently across various research publications.[4]

Troubleshooting Guide

This section addresses specific issues that may be encountered during your "this compound" checkerboard assay.

Issue 1: Inconsistent or non-reproducible MIC values for colistin.

-

Possible Cause A: Adherence of colistin to plastic. Colistin is a cationic molecule and can bind to the surface of standard polystyrene microtiter plates, leading to a lower effective concentration in the wells and artificially high MICs.[5]

-

Possible Cause B: Incorrect inoculum density. A bacterial inoculum that is too heavy can lead to higher MICs, while an inoculum that is too light can result in lower MICs.[7]

-

Possible Cause C: Instability of "this compound". The adjuvant may be unstable under certain storage or experimental conditions.

-

Solution: Always store and handle "this compound" according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment.

-

Issue 2: "Skipped wells" are observed in the microtiter plate.

-

Description: "Skipped wells" refer to the phenomenon where there is no bacterial growth in wells with intermediate concentrations of colistin, but growth is observed in wells with higher concentrations.[5][6][8] This can make determining the true MIC challenging.

-

Possible Cause: The exact cause is not fully understood but may be related to the interaction of colistin with the plastic plate or the emergence of heteroresistant subpopulations.[5]

-

Solution: When skipped wells are encountered, the MIC should be read as the lowest concentration with no visible growth, provided there are no more than two skipped wells. If multiple skipped wells are present, the result may be uninterpretable, and the assay should be repeated.[5][8] Subculturing from turbid wells can help rule out contamination.[9]

-

Issue 3: The MIC of "this compound" alone is very high or shows no activity.

-

Expected Behavior: "this compound" is designed to be a potentiator and may not have significant intrinsic antibacterial activity on its own.[10]

-

Action: This is often the expected result. The primary goal is to observe a reduction in the colistin MIC when the adjuvant is present. Determine the highest concentration of the adjuvant to be tested based on its solubility and any observed cytotoxicity.

-

Issue 4: Precipitation is observed in the wells.

-

Possible Cause A: Poor solubility of "this compound". The adjuvant may not be fully soluble in the broth medium at the tested concentrations.

-

Solution: Check the solubility information for "this compound". It may be necessary to prepare the stock solution in a solvent like DMSO.[11] Ensure the final concentration of the solvent in the wells is low enough (typically ≤1%) to not affect bacterial growth.

-

-

Possible Cause B: Interaction between the adjuvant and media components.

-